Cas no 331460-37-8 ((E)-[(2-methoxyphenyl)methylidene]amino 4-nitrobenzoate)

E)-[(2-methoxyphenyl)methylidene]amino 4-nitrobenzoate is a specialized organic compound featuring a unique nitrobenzoate functional group and a methoxy-substituted arylmethylidene moiety. This compound offers significant advantages in organic synthesis, particularly for the preparation of complex molecules with high purity and efficiency. Its distinct structural features contribute to its reactivity and versatility in chemical transformations, making it a valuable reagent for researchers in the fields of organic chemistry and medicinal chemistry.
(E)-[(2-methoxyphenyl)methylidene]amino 4-nitrobenzoate structure
331460-37-8 structure
Product name:(E)-[(2-methoxyphenyl)methylidene]amino 4-nitrobenzoate
CAS No:331460-37-8
MF:C15H12N2O5
Molecular Weight:300.266183853149
CID:5155865

(E)-[(2-methoxyphenyl)methylidene]amino 4-nitrobenzoate 化学的及び物理的性質

名前と識別子

    • 1-METHOXY-2-(([(4-NITROBENZOYL)OXY]IMINO)METHYL)BENZENE
    • N-[(2-METHOXYPHENYL)METHYLENE]-N-[(4-NITROBENZOYL)OXY]AMINE
    • (E)-[(2-methoxyphenyl)methylidene]amino 4-nitrobenzoate
    • (E)-[(2-methoxyphenyl)methylidene]amino4-nitrobenzoate
    • [(E)-(2-methoxyphenyl)methylideneamino] 4-nitrobenzoate
    • 1-methoxy-2-({[(4-nitrobenzoyl)oxy]imino}methyl)benzene
    • インチ: 1S/C15H12N2O5/c1-21-14-5-3-2-4-12(14)10-16-22-15(18)11-6-8-13(9-7-11)17(19)20/h2-10H,1H3/b16-10+
    • InChIKey: WWECILJDTUOERZ-MHWRWJLKSA-N
    • SMILES: O(C)C1C=CC=CC=1/C=N/OC(C1C=CC(=CC=1)[N+](=O)[O-])=O

計算された属性

  • 水素結合ドナー数: 0
  • 氢键受体数量: 6
  • 重原子数量: 22
  • 回転可能化学結合数: 5
  • 複雑さ: 413
  • XLogP3: 3.2
  • トポロジー分子極性表面積: 93.7

(E)-[(2-methoxyphenyl)methylidene]amino 4-nitrobenzoate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1671233-2mg
(E)-2-methoxybenzaldehyde O-(4-nitrobenzoyl) oxime
331460-37-8 98%
2mg
¥619 2023-04-14
Key Organics Ltd
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1-methoxy-2-({[(4-nitrobenzoyl)oxy]imino}methyl)benzene
331460-37-8 >90%
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£76.00 2023-04-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1671233-1mg
(E)-2-methoxybenzaldehyde O-(4-nitrobenzoyl) oxime
331460-37-8 98%
1mg
¥499 2023-04-14
Key Organics Ltd
JS-0230-50MG
1-methoxy-2-({[(4-nitrobenzoyl)oxy]imino}methyl)benzene
331460-37-8 >90%
50mg
£77.00 2025-02-09
Key Organics Ltd
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1-methoxy-2-({[(4-nitrobenzoyl)oxy]imino}methyl)benzene
331460-37-8 >90%
1mg
£28.00 2025-02-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1671233-5mg
(E)-2-methoxybenzaldehyde O-(4-nitrobenzoyl) oxime
331460-37-8 98%
5mg
¥617 2023-04-14
Key Organics Ltd
JS-0230-100MG
1-methoxy-2-({[(4-nitrobenzoyl)oxy]imino}methyl)benzene
331460-37-8 >90%
100mg
£110.00 2025-02-09
Key Organics Ltd
JS-0230-10MG
1-methoxy-2-({[(4-nitrobenzoyl)oxy]imino}methyl)benzene
331460-37-8 >90%
10mg
£48.00 2025-02-09
Key Organics Ltd
JS-0230-5MG
1-methoxy-2-({[(4-nitrobenzoyl)oxy]imino}methyl)benzene
331460-37-8 >90%
5mg
£35.00 2025-02-09

(E)-[(2-methoxyphenyl)methylidene]amino 4-nitrobenzoate 関連文献

(E)-[(2-methoxyphenyl)methylidene]amino 4-nitrobenzoateに関する追加情報

Introduction to (E)-[(2-methoxyphenyl)methylidene]amino 4-nitrobenzoate (CAS No. 331460-37-8)

(E)-[(2-methoxyphenyl)methylidene]amino 4-nitrobenzoate, with the CAS number 331460-37-8, is a specialized organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to the class of nitroaromatic derivatives, which are widely studied for their diverse biological activities and potential applications in drug development.

The molecular structure of (E)-[(2-methoxyphenyl)methylidene]amino 4-nitrobenzoate features a nitro group-substituted benzene ring coupled with an amino group linked to an ethylidene bridge connecting a methoxy-substituted phenyl ring. This unique arrangement of functional groups contributes to its distinct chemical properties and reactivity, making it a valuable scaffold for synthetic chemistry and medicinal chemistry investigations.

In recent years, there has been a growing interest in exploring the pharmacological potential of nitroaromatic compounds. The presence of both the nitro and amino functional groups in (E)-[(2-methoxyphenyl)methylidene]amino 4-nitrobenzoate allows for various chemical modifications, enabling researchers to fine-tune its biological activity. These modifications can lead to the development of novel therapeutic agents with improved efficacy and reduced side effects.

One of the most compelling aspects of this compound is its role in studying enzyme inhibition and receptor binding. The nitro group, in particular, has been shown to interact with biological targets in a way that can modulate enzyme activity. For instance, studies have demonstrated that nitroaromatic compounds can serve as potent inhibitors of certain enzymes involved in inflammatory pathways. This has led to investigations into their potential use as anti-inflammatory agents.

The methoxy-substituted phenyl ring in (E)-[(2-methoxyphenyl)methylidene]amino 4-nitrobenzoate also contributes to its pharmacological profile. Methoxy groups are known to enhance the lipophilicity of molecules, which can improve their ability to cross biological membranes. This property is particularly important for drug development, as it can increase the bioavailability of therapeutic agents.

Recent research has also highlighted the compound's potential in cancer therapy. Nitroaromatic derivatives have been investigated for their ability to induce apoptosis in cancer cells and inhibit tumor growth. The specific structure of (E)-[(2-methoxyphenyl)methylidene]amino 4-nitrobenzoate suggests that it may interact with cancer-related proteins or enzymes, potentially leading to novel anticancer treatments.

In addition to its biological activities, (E)-[(2-methoxyphenyl)methylidene]amino 4-nitrobenzoate has been explored for its role in chemical synthesis. Its versatile structure allows for the development of new synthetic methodologies and the preparation of derivatives with tailored properties. This has opened up new avenues for research in organic chemistry and materials science.

The synthesis of this compound typically involves multi-step reactions, including condensation reactions, nitration, and functional group transformations. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve high yields and purity. These synthetic approaches not only contribute to the production of (E)-[(2-methoxyphenyl)methylidene]amino 4-nitrobenzoate but also advance the broader field of synthetic organic chemistry.

The compound's stability under various conditions is another area of interest. Studies have examined its behavior under different pH levels, temperatures, and solvent systems. Understanding these stability profiles is crucial for optimizing its use in pharmaceutical formulations and ensuring its long-term viability in storage and transportation.

Electrophysiological studies have also been conducted to investigate the effects of (E)-[(2-methoxyphenyl)methylidene]amino 4-nitrobenzoate on ion channels and receptors. These studies have provided insights into its potential as a tool compound for investigating neural signaling pathways. Such research could have implications for developing treatments for neurological disorders.

The environmental impact of this compound is another consideration that has been addressed in recent studies. Researchers have evaluated its biodegradability and toxicity profile to assess its potential environmental footprint. These assessments are essential for ensuring that compounds like (E)-[(2-methoxyphenyl)methylidene]amino 4-nitrobenzoate can be used responsibly without causing adverse ecological effects.

In conclusion, (E)-[(2-methoxyphenyl)methylidene]amino 4-nitrobenzoate (CAS No. 331460-37-8) is a multifaceted compound with significant potential in pharmaceutical research and chemical synthesis. Its unique structural features make it a valuable tool for studying enzyme inhibition, receptor binding, and various biological pathways. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in drug development and medical science.

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